N,N-Dimethyl-beta-propylphenethylamine

Description

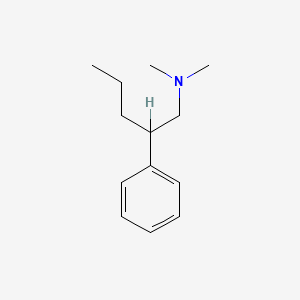

N,N-Dimethyl-β-propylphenethylamine (CAS: 33132-65-9) is a synthetic amine with the molecular formula C₁₃H₂₁N and a molecular weight of 191.31 g/mol . Structurally, it consists of a phenethylamine backbone substituted with a dimethylamino group at the β-position and a propyl chain (Figure 1). This compound is primarily used in research settings, though its specific pharmacological or industrial applications remain understudied.

Properties

CAS No. |

33132-65-9 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N,N-dimethyl-2-phenylpentan-1-amine |

InChI |

InChI=1S/C13H21N/c1-4-8-13(11-14(2)3)12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3 |

InChI Key |

RHVNWLPXOJLLRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CN(C)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Beta-Propiolactone Method: One common method involves the reaction of beta-propiolactone with dimethylamine.

N-Propanol Method: Another method involves the continuous preparation of N,N-dimethylpropylamine using N-propanol as a raw material.

Industrial Production Methods: The industrial production of N,N-Dimethyl-beta-propylphenethylamine is still in the exploratory stage. The continuous preparation method using N-propanol is considered promising due to its high conversion rate, good selectivity, and low energy consumption .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethyl-beta-propylphenethylamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenethylamine derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethyl-beta-propylphenethylamine is used as a reagent in organic synthesis, particularly in the formation of various heterocyclic compounds .

Biology: In biological research, it is used to study the interactions of phenethylamine derivatives with biological receptors and enzymes .

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

N,N-Dimethyl-beta-propylphenethylamine exerts its effects by interacting with various molecular targets, including trace amine-associated receptor 1 (TAAR1) and serotonin receptors (5-HT1A). It acts as an agonist at these receptors, modulating their activity and influencing neurotransmitter release . Additionally, it may interact with monoamine oxidase B (MAO-B) as a substrate .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key properties of N,N-Dimethyl-β-propylphenethylamine and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N,N-Dimethyl-β-propylphenethylamine | 33132-65-9 | C₁₃H₂₁N | 191.31 | β-dimethylamino, propyl chain |

| N-Methyl-2-(1,3-diphenyl)propylamine | Not provided | C₁₆H₁₉N | 225.34 | Diphenylpropyl, N-methyl |

| Benzphetamine hydrochloride | 15686-71-8 | C₁₇H₂₁N·HCl | 275.82 | N-benzyl, α-methyl, phenethylamine core |

| 2-(N,N-Dimethylamino)ethyl chloride | 107-99-3 | C₄H₁₀ClN | 107.58 | Chloroethyl, dimethylamino |

Notes:

- N,N-Dimethyl-β-propylphenethylamine distinguishes itself with a propyl chain at the β-position, enhancing lipophilicity compared to shorter-chain analogs .

- Benzphetamine hydrochloride features a benzyl group and α-methyl substitution, increasing molecular weight and altering receptor binding profiles .

- 2-(N,N-Dimethylamino)ethyl chloride is a smaller molecule with a chlorine substituent, often used as a precursor in organic synthesis .

Pharmacological and Functional Differences

- Lipophilicity and Bioavailability: The propyl chain in N,N-Dimethyl-β-propylphenethylamine likely enhances membrane permeability compared to 2-(N,N-Dimethylamino)ethyl chloride, which lacks aromaticity .

- Receptor Interactions : Benzphetamine , a Schedule III controlled substance, acts as a CNS stimulant due to its structural similarity to amphetamine. In contrast, N,N-Dimethyl-β-propylphenethylamine lacks documented stimulant properties, possibly due to steric hindrance from the propyl group .

Data Table: Structural and Functional Overview

| Parameter | N,N-Dimethyl-β-propylphenethylamine | Benzphetamine | 2-(N,N-Dimethylamino)ethyl chloride |

|---|---|---|---|

| Aromatic Substituents | Phenyl ring | Benzyl + phenyl rings | None |

| Ionization at pH 7.4 | Likely protonated | Protonated (amine group) | Chloride counterion |

| Reported Use | Research chemical | CNS stimulant (clinical) | Synthetic intermediate |

| Regulatory Status | Unregulated | Schedule III (US) | Precursor monitoring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.